N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
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Description
N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Synthesis of Spiro[Pyrrolo[2,1-b][1,3]Benzothiazole-3,2′-[1,3]Thiazolo[3,2-a] Pyrimidine]
The cycloaddition reaction involving similar benzothiazole derivatives has been studied for the synthesis of complex organic compounds like spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a]pyrimidine] derivatives (Qing Zeng et al., 2018).
Formation of Stabilized Ylides and Cyclopropane Derivatives
Treatment with similar benzothiazolium compounds can result in the formation of stabilized ylides and cyclopropane derivatives, important in organic synthesis (T. Sakakibara et al., 1978).
Design of NIR Harvesting Dyes
Unsymmetrical benzothiazole squaraine organic sensitizers, structurally related, show potential in dye-sensitized solar cells due to their electronic and optical properties (Sanghoon Kim et al., 2010).
Biological Applications
Antitumor Activity
Benzothiazole derivatives, structurally similar, have been synthesized and evaluated for potent antitumor agents (Masao Yoshida et al., 2005).
Synthesis of Antimicrobial Agents
The synthesis of new benzothiazole derivatives, including those structurally similar, have shown potential as antimicrobial agents (N. Patel et al., 2011).
Synthesis of Liquid Crystals with Benzothiazole Core
New calamitic liquid crystals containing a benzothiazole core, related to the compound , have been synthesized and characterized for their mesomorphic properties (S. Ha et al., 2010).
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-3-6-12-13(9-10)20-15(17(12)7-8-19-2)16-14(18)11-4-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZQMKAROZIUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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